Nalpha-[(benzyloxy)carbonyl]-N-cycloheptyltryptophanamide
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Overview
Description
BENZYL N-[1-(CYCLOHEPTYLCARBAMOYL)-2-(1H-INDOL-3-YL)ETHYL]CARBAMATE is a complex organic compound that features an indole moiety, a cycloheptylcarbamoyl group, and a benzyl carbamate group. The indole structure is a significant component in many biologically active molecules, making this compound of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of BENZYL N-[1-(CYCLOHEPTYLCARBAMOYL)-2-(1H-INDOL-3-YL)ETHYL]CARBAMATE typically involves multi-step organic reactions. One common method includes the initial formation of the indole derivative, followed by the introduction of the cycloheptylcarbamoyl group through carbamoylation reactions. The final step involves the attachment of the benzyl carbamate group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-efficiency catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
BENZYL N-[1-(CYCLOHEPTYLCARBAMOYL)-2-(1H-INDOL-3-YL)ETHYL]CARBAMATE can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized under specific conditions.
Reduction: The compound can be reduced to modify the functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly on the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are used under controlled conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield indole-3-carboxylic acid derivatives, while reduction could produce various amine derivatives.
Scientific Research Applications
BENZYL N-[1-(CYCLOHEPTYLCARBAMOYL)-2-(1H-INDOL-3-YL)ETHYL]CARBAMATE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of BENZYL N-[1-(CYCLOHEPTYLCARBAMOYL)-2-(1H-INDOL-3-YL)ETHYL]CARBAMATE involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, influencing biological pathways. The cycloheptylcarbamoyl group may enhance the compound’s binding affinity and specificity, while the benzyl carbamate group can modulate its solubility and stability.
Comparison with Similar Compounds
Similar Compounds
BENZYL N-[2-(1H-INDOL-3-YL)ETHYL]CARBAMATE: Similar structure but lacks the cycloheptylcarbamoyl group.
N-[2-(1H-INDOL-3-YL)ETHYL]-2-(4-ISOBUTYLPHENYL)PROPANAMIDE: Contains an indole moiety but different functional groups.
Uniqueness
The uniqueness of BENZYL N-[1-(CYCLOHEPTYLCARBAMOYL)-2-(1H-INDOL-3-YL)ETHYL]CARBAMATE lies in its combination of functional groups, which confer specific chemical and biological properties. The presence of the cycloheptylcarbamoyl group distinguishes it from other indole derivatives, potentially offering unique interactions with biological targets.
Properties
Molecular Formula |
C26H31N3O3 |
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Molecular Weight |
433.5 g/mol |
IUPAC Name |
benzyl N-[1-(cycloheptylamino)-3-(1H-indol-3-yl)-1-oxopropan-2-yl]carbamate |
InChI |
InChI=1S/C26H31N3O3/c30-25(28-21-12-6-1-2-7-13-21)24(16-20-17-27-23-15-9-8-14-22(20)23)29-26(31)32-18-19-10-4-3-5-11-19/h3-5,8-11,14-15,17,21,24,27H,1-2,6-7,12-13,16,18H2,(H,28,30)(H,29,31) |
InChI Key |
ZGXYTHWFZIANES-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC(CC1)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)OCC4=CC=CC=C4 |
Origin of Product |
United States |
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